N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a bromophenyl group, a phenyl group, and two oxo groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to remove halogen atoms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and pyrrolidine-based molecules, such as:
- N-(4-bromophenyl)thiazol-2-yl derivatives
- 4-bromophenylsulfonylbenzoyl derivatives
- 4-bromophenylmethanimine derivatives
Uniqueness
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTIWLXHQBMAPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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